ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate
Übersicht
Beschreibung
Ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a glycine transporter type 1 (GlyT1) inhibitor, which makes it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
Ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate works by inhibiting the ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate transporter, which is responsible for the reuptake of glycine in the brain. By inhibiting ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate, this compound increases the availability of glycine in the brain, which can enhance the function of N-methyl-D-aspartate (NMDA) receptors and improve cognitive function.
Biochemical and Physiological Effects:
Ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the levels of glycine in the brain, enhance the function of NMDA receptors, and increase the release of dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate in lab experiments is its specificity for the ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate transporter. This compound has a high affinity for ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate and does not interact with other transporters or receptors in the brain. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels in the brain over time.
Zukünftige Richtungen
There are several future directions for research on ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate. One potential area of focus is the development of more potent and selective ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate inhibitors. Another area of interest is the use of this compound in combination with other medications for the treatment of neurological disorders. Additionally, further research is needed to fully understand the long-term effects and safety of using this compound in humans.
Wissenschaftliche Forschungsanwendungen
Ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, depression, and cognitive impairment. This compound has been shown to improve cognitive function, reduce negative symptoms of schizophrenia, and enhance the efficacy of antidepressant medications.
Eigenschaften
IUPAC Name |
ethyl 2-[[4-(2-fluorophenyl)piperazine-1-carbonyl]amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O3/c1-2-22-14(20)11-17-15(21)19-9-7-18(8-10-19)13-6-4-3-5-12(13)16/h3-6H,2,7-11H2,1H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMBWQCZUGHVJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N1CCN(CC1)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.